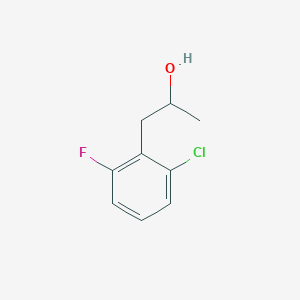

1-(2-Chloro-6-fluorophenyl)propan-2-ol

Description

1-(2-Chloro-6-fluorophenyl)propan-2-ol is a halogenated aromatic alcohol featuring a 2-chloro-6-fluorophenyl group attached to a propan-2-ol backbone. The hydroxyl group at the secondary carbon position may influence solubility and reactivity, while the halogen substituents enhance stability and modulate interactions in biological systems.

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWPYZPSYBNQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(2-Chloro-6-fluorophenyl)-2-propanone.

Reduction: Formation of this compound or 1-(2-Chloro-6-fluorophenyl)propane.

Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-ol

- CAS Number : 1323966-28-4

- Molecular Formula: C₉H₁₁ClFNO

- Molecular Weight : 203.64 g/mol

- Functional Groups: Hydroxyl (propan-2-ol), amino (position 1)

- Key Features: Stereospecific (1S,2S) configuration, which may confer selectivity in biological interactions.

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol

- CAS Number : 1323966-28-4†

- Molecular Formula: C₉H₁₁ClFNO

- Molecular Weight : 203.64 g/mol

- Functional Groups: Hydroxyl (propan-1-ol), amino (position 2)

- Key Features: Structural isomer of the above compound, with altered positions of amino and hydroxyl groups. This rearrangement could alter polarity, solubility, and metabolic pathways .

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol

- CAS Number : BBC/274

- Molecular Formula : C₁₄H₂₀ClFN₂O

- Molecular Weight : 286.78 g/mol

- Functional Groups: Piperazinyl ring, hydroxyl (ethanol)

- Key Features : Incorporation of a piperazine moiety increases molecular complexity and basicity. The extended structure may influence pharmacokinetics, such as blood-brain barrier penetration or receptor binding .

Comparative Data Table

Research Findings and Implications

The hydroxyl group position (propan-1-ol vs. propan-2-ol) influences steric accessibility and metabolic susceptibility.

Stereochemistry :

- The (1S,2S) configuration in 2.1.1 may enhance enantioselective interactions in biological systems, a critical factor in drug design .

Analytical Methods :

- HPLC with UV detection (as described for a related compound in ) is a viable method for quantifying such compounds, though retention times and mobile phases would require optimization based on functional groups .

Biological Activity

1-(2-Chloro-6-fluorophenyl)propan-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₉H₁₁ClF

- Molecular Weight : Approximately 188.64 g/mol

The compound features a chloro and a fluorine substituent on the phenyl ring, which may influence its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological activities, particularly in pharmacological contexts. Its structural characteristics suggest potential interactions with various biological targets, including:

- Antidepressant Properties : The compound has been linked to antidepressant-like effects in preclinical models, potentially through modulation of neurotransmitter systems.

- Inhibition of Enzymatic Activity : Studies have shown that it may inhibit specific enzymes, such as phospholipase A2, which is involved in lipid metabolism and inflammatory processes .

1. Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depression-like behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.

2. Enzyme Inhibition

Research focused on the compound's ability to inhibit phospholipase A2 activity. The inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic applications. This finding is particularly relevant for developing anti-inflammatory drugs .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with neurotransmitter receptors and enzymes plays a critical role in mediating its pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.